molecular formula C13H11NO6S B14520389 Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate CAS No. 62667-55-4

Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate

Cat. No.: B14520389
CAS No.: 62667-55-4
M. Wt: 309.30 g/mol
InChI Key: HSFLFGFMYRWXJP-UHFFFAOYSA-N
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Description

Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group attached to a methanesulfonate moiety, with a 2-hydroxy-5-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate typically involves the reaction of phenol derivatives with methanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include pyridine and triethylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various functionalized aromatic compounds.

Scientific Research Applications

Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles. Additionally, the sulfonate group can participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate can be compared with similar compounds such as:

    2-hydroxy-5-nitrophenyl hydrogen sulfate: This compound has a similar structure but contains a sulfate group instead of a sulfonate group.

    4-nitrophenyl methanesulfonate: This compound differs in the position of the nitro group on the aromatic ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62667-55-4

Molecular Formula

C13H11NO6S

Molecular Weight

309.30 g/mol

IUPAC Name

phenyl (2-hydroxy-5-nitrophenyl)methanesulfonate

InChI

InChI=1S/C13H11NO6S/c15-13-7-6-11(14(16)17)8-10(13)9-21(18,19)20-12-4-2-1-3-5-12/h1-8,15H,9H2

InChI Key

HSFLFGFMYRWXJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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